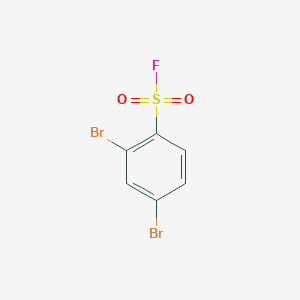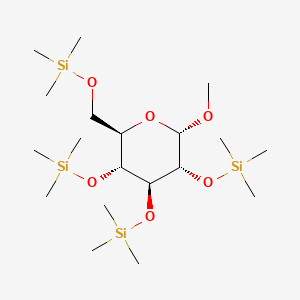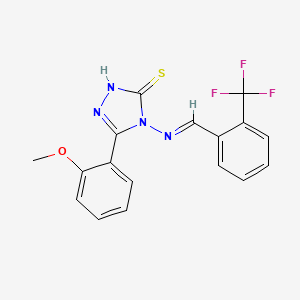![molecular formula C10H13Li3N5O11P3 B12053136 trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)
trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phosphate groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.
Attachment of the purine base: The purine base, specifically 6-aminopurine, is attached to the oxolan ring through a glycosidic bond.
Phosphorylation: The compound is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions to introduce the phosphate groups.
Lithium salt formation: Finally, the compound is treated with lithium hydroxide to form the trilithium salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The key steps remain the same, but with enhanced control over reaction conditions such as temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, converting them to phosphites or hypophosphites.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Phosphite and hypophosphite derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model system to study the behavior of complex phosphate esters and their interactions with other molecules.
Biology
In biological research, it serves as a probe to study nucleotide metabolism and the role of phosphate groups in biochemical processes.
Medicine
In medicine, it is investigated for its potential as a therapeutic agent, particularly in targeting nucleotide-related pathways in diseases such as cancer.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. The phosphate groups play a crucial role in these interactions, facilitating binding and catalysis. The purine base is involved in specific recognition and binding to target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): Similar in having multiple phosphate groups and a purine base.
Nicotinamide adenine dinucleotide (NAD): Shares the purine base and phosphate groups but has a different overall structure.
Uniqueness
Trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific arrangement of phosphate groups and the presence of lithium ions, which influence its chemical properties and interactions.
Propiedades
Fórmula molecular |
C10H13Li3N5O11P3 |
|---|---|
Peso molecular |
493.1 g/mol |
Nombre IUPAC |
trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3.3Li/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |
Clave InChI |
ZTVIJXZPFNMGOR-PXJNTPRPSA-K |
SMILES isomérico |
[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12053057.png)


![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)


![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)



![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)
